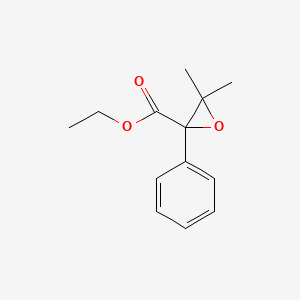

ethyl 3,3-diMethyl-2-phenyloxirane-2-carboxylate

Description

Significance of Oxiranes in Organic Synthesis and Chemical Transformations

Oxiranes, also known as epoxides, are three-membered cyclic ethers. The significant ring strain inherent in this structure makes them highly susceptible to ring-opening reactions when treated with a variety of nucleophiles. This reactivity is the cornerstone of their importance in organic synthesis, allowing for the stereospecific introduction of two adjacent functional groups. Oxiranes serve as pivotal intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. The transformation of oxiranes into vicinal diols, amino alcohols, and other valuable difunctionalized compounds underscores their role as versatile building blocks in the construction of intricate molecular architectures.

Overview of Alpha,Beta-Epoxy Esters: Structural Features and Inherent Reactivity

Alpha,beta-epoxy esters, also known as glycidic esters, are a subclass of oxiranes that feature an ester group attached to one of the carbons of the epoxide ring. This juxtaposition of the strained epoxide ring and the electron-withdrawing ester group confers a unique reactivity profile upon these molecules. The presence of the ester group can influence the regioselectivity of the nucleophilic attack on the epoxide ring.

A primary and historically significant method for the synthesis of α,β-epoxy esters is the Darzens condensation. bldpharm.comoup.comuni.lu This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. bldpharm.comoup.comuni.lu The mechanism is initiated by the deprotonation of the α-haloester to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone or aldehyde. bldpharm.com The resulting intermediate then undergoes an intramolecular nucleophilic substitution to form the epoxide ring. bldpharm.com

Specific Research Focus on Ethyl 3,3-Dimethyl-2-phenyloxirane-2-carboxylate

This compound (CAS Number: 59070-02-9) is a distinct example of an alpha,beta-epoxy ester. bldpharm.com Its structure is characterized by a phenyl group and an ethyl carboxylate group attached to one carbon of the oxirane ring, and two methyl groups on the other carbon.

| Property | Value |

|---|---|

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.27 g/mol |

| CAS Number | 59070-02-9 |

Detailed experimental data for this specific compound is not extensively available in peer-reviewed literature. However, its structure suggests that it would undergo the characteristic reactions of α,β-epoxy esters. The reactivity would be influenced by the steric hindrance provided by the two methyl groups and the electronic effects of the phenyl and ethyl carboxylate groups.

Ring-opening reactions with various nucleophiles are expected to be a primary mode of reactivity. oup.com Acid-catalyzed ring-opening would likely proceed via a carbocation-like intermediate, with the nucleophile attacking the more substituted carbon atom (the one bearing the phenyl group). In contrast, base-catalyzed ring-opening would likely occur via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide, though in this highly substituted case, the reaction might be slow or require forcing conditions.

Due to the limited specific research on this compound, much of its predicted reactivity is inferred from the well-established chemistry of related α,β-epoxy esters. Further experimental investigation is necessary to fully elucidate the specific chemical behavior and potential applications of this particular compound.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,3-dimethyl-2-phenyloxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-4-15-11(14)13(12(2,3)16-13)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPQSUSWQRQEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(O1)(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Asymmetric Synthesis of Ethyl 3,3 Dimethyl 2 Phenyloxirane 2 Carboxylate and Analogues

Diastereomeric and Enantiomeric Forms of Substituted Oxirane-2-Carboxylates

Substituted oxirane-2-carboxylates, such as ethyl 3,3-dimethyl-2-phenyloxirane-2-carboxylate, feature a three-membered epoxide ring with stereogenic centers at the C2 and C3 positions. The presence of two stereocenters means the molecule can exist as a set of four stereoisomers: two pairs of enantiomers. These pairs are diastereomers of each other.

For the target molecule, the stereocenters are at C2 (bearing the phenyl and carboxylate groups) and C3 (bearing the two methyl groups). However, since the two substituents on C3 are identical (both methyl groups), C3 is not a stereocenter. Therefore, this compound has only one stereocenter at the C2 position and can exist as a pair of enantiomers: (R)-ethyl 3,3-dimethyl-2-phenyloxirane-2-carboxylate and (S)-ethyl 3,3-dimethyl-2-phenyloxirane-2-carboxylate.

In the case of analogues where the two substituents at the C3 position are different (e.g., ethyl 3-methyl-3-ethyl-2-phenyloxirane-2-carboxylate), both C2 and C3 are stereocenters. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between the (2R, 3R) and (2R, 3S) isomers is diastereomeric. The ability to selectively synthesize one of these isomers is crucial for its application in fields where specific stereochemistry is required.

Asymmetric Induction in Epoxidation Reactions

Asymmetric induction aims to directly produce an excess of one enantiomer over the other during a chemical reaction. For the synthesis of this compound, this is typically achieved through the asymmetric epoxidation of its corresponding α,β-unsaturated ester precursor, ethyl 3-methyl-2-phenylbut-2-enoate.

The use of chiral metal complexes to catalyze epoxidation reactions is a powerful strategy for producing enantiomerically enriched epoxides. nih.gov Various catalytic systems have been developed for the asymmetric epoxidation of electron-deficient alkenes, such as α,β-unsaturated esters. nih.govacs.org

Iron-Based Catalysts: Iron, being abundant and environmentally benign, has attracted significant attention. nih.gov Chiral iron complexes, particularly those with non-heme phenanthroline-based ligands, have proven effective in the asymmetric epoxidation of trisubstituted α,β-unsaturated esters using peracetic acid as the oxidant. These reactions can yield α,β-epoxyesters in high enantiomeric purity. nih.gov For instance, the epoxidation of trans-α-methylcinnamic acid esters, which are structurally similar to the precursor of the target molecule, has been achieved with high enantioselectivity. nih.gov

Yttrium-Based Catalysts: Catalysts generated from yttrium isopropoxide, a chiral biaryldiol ligand, and a phosphine (B1218219) or arsine oxide have shown great success in the epoxidation of α,β-unsaturated esters. nih.govorganic-chemistry.org This system is effective for a broad range of substrates, including those with electron-donating and electron-withdrawing groups, affording the corresponding epoxy esters with excellent enantiomeric excess (ee). organic-chemistry.org The catalyst loading can often be reduced to as low as 0.5-2 mol% while maintaining high selectivity. nih.gov

Manganese and Cobalt-Based Catalysts: The Jacobsen-Katsuki epoxidation, which uses a chiral manganese-salen complex, is a well-established method for the asymmetric epoxidation of alkenes. acs.orgwikipedia.org While highly effective for many alkenes, its application to electron-deficient trisubstituted olefins has also been explored. acs.org More recently, chiral cobalt complexes have been developed for the enantioselective epoxidation of trisubstituted alkenes, providing a new avenue for accessing these valuable chiral building blocks. acs.org

| Catalyst System | Substrate Type | Oxidant | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Chiral Iron-Phenanthroline | Trisubstituted α,β-unsaturated esters | Peracetic Acid | High | up to 99 | nih.gov |

| Yttrium-Biphenyldiol | β-Aryl α,β-unsaturated esters | Cumene Hydroperoxide | up to 97 | up to 99 | nih.govorganic-chemistry.org |

| Chiral Manganese-Salen | Trisubstituted Olefins | NaOCl | - | High | acs.org |

| Chiral Cobalt-N,N'-dioxide | Trisubstituted Alkenes | PhIO | High | up to 99 | acs.org |

An alternative strategy for stereocontrol involves the temporary incorporation of a chiral auxiliary into the substrate molecule. wikipedia.org This auxiliary directs the epoxidation reaction to occur preferentially on one face of the double bond. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched epoxide. wikipedia.org

In the context of this compound, the precursor acid (3-methyl-2-phenylbut-2-enoic acid) would first be coupled to a chiral alcohol or amine, such as a derivative of pseudoephedrine or an oxazolidinone. nih.govnih.gov The resulting chiral ester or amide is then subjected to epoxidation. The steric bulk and specific conformation imposed by the auxiliary block one face of the alkene, forcing the oxidizing agent to attack from the less hindered face. This results in the formation of one diastereomer of the epoxide in excess. Subsequent cleavage of the auxiliary, for example by hydrolysis or reduction, releases the enantiomerically enriched target molecule. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary. wikipedia.org

Kinetic Resolution of Racemic Oxirane-2-Carboxylates

Kinetic resolution is a technique used to separate a racemic mixture (a 1:1 mixture of enantiomers) by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This process results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer. wikipedia.org A significant drawback is that the maximum theoretical yield for the recovered, unreacted enantiomer is 50%. acs.org

Enzymes are highly selective chiral catalysts that can be used to resolve racemic mixtures with great efficiency. nih.gov For epoxides, epoxide hydrolases (EHs) are commonly employed. nih.govnih.gov These enzymes catalyze the hydrolysis of one enantiomer of a racemic epoxide to its corresponding diol at a much faster rate than the other enantiomer. nih.gov

This process leaves the unreacted, less reactive epoxide enantiomer in high enantiomeric purity. nih.gov Microbial sources provide a ready supply of various EHs, which have been successfully used for the biohydrolysis of a wide range of epoxides. nih.gov The efficiency of the resolution depends on factors such as the specific enzyme used, the substrate structure, and the reaction conditions, including the potential use of a two-phase aqueous/organic system to handle sparingly soluble epoxides. nih.gov

| Enzyme Type | Reaction | Outcome | Key Feature | Reference |

| Epoxide Hydrolase (EH) | Enantioselective hydrolysis of racemic epoxide | Enantiopure epoxide and vicinal diol | High enantioselectivity, readily available from microbial sources | nih.gov |

| Lipase | Enantioselective acylation of a racemic alcohol (derived from epoxide opening) | Enantiopure acylated product and unreacted alcohol | Used in Dynamic Kinetic Resolution (DKR) to exceed 50% yield | acs.org |

Dynamic kinetic resolution (DKR) is an advancement that overcomes the 50% yield limitation of standard kinetic resolution. acs.orgmdpi.com In a DKR process, the slower-reacting enantiomer is continuously racemized in situ, allowing it to be converted into the faster-reacting enantiomer. This enables, in theory, a 100% yield of a single enantiomeric product. mdpi.com Chemoenzymatic DKR often combines an enzymatic resolution step with a metal catalyst (e.g., ruthenium-based) for racemization. acs.org

Organocatalysis involves the use of small, chiral organic molecules to catalyze chemical reactions. acs.org In recent years, organocatalysts have emerged as a powerful tool for the kinetic resolution of epoxides. nih.gov For example, chiral macrocyclic compounds have been designed to act as organocatalysts for the kinetic resolution of disubstituted epoxides via their reaction with carbon dioxide to form cyclic carbonates. acs.orgnih.gov

In such a system, the chiral catalyst preferentially binds to and activates one enantiomer of the epoxide, accelerating its reaction with CO2. This leaves the other enantiomer unreacted and in an enantioenriched state. acs.org Other organocatalytic systems, such as those based on chiral bifunctional (thio)ureas or squaramides, have also been developed for various dynamic kinetic resolution processes, demonstrating the versatility of this approach. mdpi.com

Diastereoselective Darzens Condensation for Substituted Oxirane-2-Carboxylates

The Darzens condensation involves the reaction of a carbonyl compound with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.orgorganic-chemistry.org The stereoselectivity of this reaction, which dictates the relative configuration of the substituents on the oxirane ring, can be influenced by several factors, including the choice of base, solvent, and the use of phase-transfer catalysts.

The mechanism proceeds through the formation of a halohydrin intermediate, and the subsequent intramolecular S(_N)2 reaction establishes the epoxide ring. organic-chemistry.org The initial attack of the enolate on the carbonyl group can lead to two diastereomeric halohydrins, which then cyclize to form the cis and trans epoxides. The ratio of these diastereomers is determined by the kinetic and thermodynamic control of the reaction steps.

Research into the diastereoselective Darzens condensation has revealed that the choice of reaction parameters is crucial in controlling the formation of either the cis or trans isomer of the resulting glycidic ester. Key factors that have been investigated include the nature of the base, the solvent polarity, and the presence of catalysts.

For instance, in the reaction of aromatic aldehydes with α-chloroesters, the diastereomeric ratio of the product can be significantly influenced by the reaction conditions. Studies have shown that the use of different bases and solvent systems can favor the formation of one diastereomer over the other.

A notable advancement in achieving high diastereoselectivity is the use of phase-transfer catalysis (PTC). scirp.orgaustinpublishinggroup.com Under PTC conditions, a quaternary ammonium (B1175870) salt is often employed to facilitate the reaction between the aqueous and organic phases, leading to improved yields and, in many cases, enhanced stereoselectivity. austinpublishinggroup.com Chiral phase-transfer catalysts derived from cinchona alkaloids have been successfully used to achieve moderate to high enantiomeric excesses in asymmetric Darzens reactions. austinpublishinggroup.com

While specific detailed data for the diastereoselective synthesis of this compound is not extensively documented in readily available literature, studies on analogous systems provide valuable insights into the factors controlling diastereoselectivity. For example, the reaction between various aromatic aldehydes and α-chloroacetonitrile under phase-transfer-catalyzed conditions has been investigated to determine the influence of the catalyst and reaction conditions on the cis/trans ratio of the resulting α,β-epoxy nitriles.

One study utilized novel chiral phase-transfer catalysts derived from cinchona alkaloids to catalyze the asymmetric Darzens reaction between different aldehydes and chloroacetonitrile. austinpublishinggroup.com The results demonstrated that the choice of catalyst and the substituents on the aromatic aldehyde significantly impact the diastereoselectivity of the reaction.

| Entry | Aldehyde | Catalyst | Solvent | Base | Yield (%) | cis:trans Ratio | ee (%) (cis) |

|---|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | 4a | THF | KOH | 70 | 6.9:1 | 60 |

| 2 | 4-Chlorobenzaldehyde | 4a | THF | KOH | 63 | 3.8:1 | 35 |

| 3 | 4-Bromobenzaldehyde | 4a | THF | KOH | 66 | 4.1:1 | 50 |

| 4 | 4-Methylbenzaldehyde | 4a | THF | KOH | 68 | 5.8:1 | 17 |

| 5 | 3-Methylbenzaldehyde | 4a | THF | KOH | 55 | 6.9:1 | 30 |

Data in this table is based on analogous systems and is presented to illustrate the principles of diastereoselective Darzens condensations. austinpublishinggroup.com

The data indicates that for the reaction of various substituted benzaldehydes with chloroacetonitrile, the use of chiral phase-transfer catalyst 4a in tetrahydrofuran (B95107) (THF) with potassium hydroxide (B78521) (KOH) as the base consistently favors the formation of the cis diastereomer. The diastereomeric ratio varies depending on the electronic nature and position of the substituent on the aromatic ring.

Further research has explored the use of non-chiral phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), in the Darzens reaction. While effective in promoting the reaction, these catalysts generally exhibit poor diastereoselectivity, with cis:trans ratios often approaching 1:1. This highlights the importance of the catalyst structure in influencing the stereochemical pathway of the reaction.

Reactivity and Reaction Mechanisms of Ethyl 3,3 Dimethyl 2 Phenyloxirane 2 Carboxylate

General Principles of Epoxide Ring-Opening Reactions

Epoxides are versatile intermediates in organic synthesis due to the high ring strain (approximately 13-27 kcal/mol) of the oxirane ring, which serves as a strong driving force for ring-opening reactions. nih.govmasterorganicchemistry.com These reactions can be broadly categorized into nucleophilic and electrophilic pathways, each governed by distinct principles of regioselectivity and stereochemistry. d-nb.infolibretexts.org

Nucleophilic Ring Opening: Regioselectivity and Stereochemistry

Under neutral or basic conditions, epoxide ring-opening occurs via a direct nucleophilic attack on one of the ring's carbon atoms. This process follows a mechanism analogous to an SN2 reaction. jsynthchem.comlibretexts.org A strong nucleophile, such as an alkoxide, a Grignard reagent, or an amine, attacks an electrophilic carbon of the epoxide, leading to the cleavage of a carbon-oxygen bond. masterorganicchemistry.comnih.gov

The key characteristics of this reaction are:

Regioselectivity: The nucleophile preferentially attacks the less sterically hindered carbon atom. This is a classic feature of the SN2 mechanism, where steric hindrance can significantly slow the rate of reaction. pearson.comkhanacademy.org

Stereochemistry: The reaction proceeds with an inversion of configuration at the carbon atom that is attacked. The nucleophile approaches from the side opposite to the C-O bond (backside attack), resulting in a trans or anti arrangement of the nucleophile and the newly formed hydroxyl group in the product. chemistrysteps.com

The general mechanism involves the attack of the nucleophile, followed by protonation of the resulting alkoxide, typically in a separate workup step, to yield the final alcohol product. libretexts.org

Interactive Table: Regioselectivity in Nucleophilic Epoxide Ring-Opening

| Epoxide Substitution Pattern | Site of Nucleophilic Attack | Primary Rationale |

| Monosubstituted | Unsubstituted Carbon | Steric Hindrance |

| Disubstituted (1,1-) | Unsubstituted Carbon | Steric Hindrance |

| Disubstituted (1,2-) | Less Substituted Carbon | Steric Hindrance |

| Trisubstituted | Least Substituted Carbon | Steric Hindrance |

Electrophilic Activation and Subsequent Transformations

Under acidic conditions, the epoxide oxygen is first protonated by the acid catalyst, forming a highly reactive oxonium ion. masterorganicchemistry.com This protonation enhances the electrophilicity of the ring carbons and creates a better leaving group (a neutral hydroxyl group upon ring-opening). libretexts.org The mechanism exhibits significant SN1 character. libretexts.org

The defining features of acid-catalyzed ring-opening are:

Regioselectivity: The nucleophile (which can be weak, like water or an alcohol) attacks the more substituted carbon atom. masterorganicchemistry.com This is because, in the transition state, the C-O bond to the more substituted carbon is weaker and longer, and this carbon can better stabilize the developing partial positive charge, resembling a more stable carbocation. masterorganicchemistry.commasterorganicchemistry.com

Stereochemistry: Despite the SN1-like nature, the reaction still predominantly results in an inversion of stereochemistry. The protonated oxygen atom still partially blocks the front face, favoring a backside attack by the nucleophile. libretexts.org This leads to anti-dihydroxylation when water is the nucleophile.

Interactive Table: Comparison of Epoxide Ring-Opening Mechanisms

| Feature | Nucleophilic (Basic/Neutral) Conditions | Electrophilic (Acidic) Conditions |

| Mechanism | SN2-like | SN1-like hybrid |

| Initial Step | Nucleophilic attack on carbon | Protonation of epoxide oxygen |

| Nucleophile | Strong (e.g., RO⁻, RMgX, CN⁻) | Weak (e.g., H₂O, ROH) |

| Regioselectivity | Attack at the less substituted carbon | Attack at the more substituted carbon |

| Governing Factor | Steric effects | Electronic effects (carbocation stability) |

| Stereochemistry | Inversion of configuration (anti-addition) | Inversion of configuration (anti-addition) |

Specific Reactivity of the Oxirane Ring in Ethyl 3,3-Dimethyl-2-phenyloxirane-2-carboxylate

The reactivity of the specific compound, this compound, is a complex interplay of the electronic and steric effects of its four substituents. The oxirane ring is tetrasubstituted, with C2 bearing a phenyl and an ethyl carboxylate group, and C3 bearing two methyl groups.

Influence of the Phenyl Substituent on Reactivity

The phenyl group at C2 exerts a powerful electronic influence. C2 is a benzylic position, which can stabilize a positive charge through resonance. youtube.com

Under Acidic Conditions: Electrophilic activation leads to a transition state with significant positive charge buildup on the ring carbons. The benzylic C2 carbon is highly capable of stabilizing this charge. This strong electronic stabilization makes C2 the preferential site for nucleophilic attack, even though it is a quaternary center. nih.gov

Under Nucleophilic (SN2) Conditions: While steric factors are dominant, the electronic nature of the phenyl group cannot be entirely ignored. However, in this tetrasubstituted case, direct attack at the sterically crowded C2 is generally unfavorable.

Steric and Electronic Effects of Geminal Methyl Groups at C3

The two methyl groups at C3 create a highly congested environment.

Steric Effects: The gem-dimethyl substitution makes C3 a quaternary carbon, which is exceptionally sterically hindered. In a nucleophilic (SN2) reaction, attack at C3 is virtually impossible. nih.gov This overwhelming steric bulk forces any nucleophilic attack to occur at the only other available position, C2, despite it also being highly substituted.

Electronic Effects: The two methyl groups are electron-donating by induction. libretexts.org Under acidic conditions, this would help stabilize a developing positive charge on C3 (a tertiary center). However, this inductive stabilization is generally weaker than the resonance stabilization provided by the phenyl group at the benzylic C2 position. Therefore, even with the tertiary nature of C3, attack is still predicted to favor C2 in acid-catalyzed reactions. masterorganicchemistry.com

Role of the Carboxylate Ester Functionality

The ethyl carboxylate group at C2 is a significant electron-withdrawing group due to the inductive effect of the carbonyl oxygen.

Electronic Influence: This electron-withdrawing nature counteracts the electron-donating resonance effect of the phenyl group at the same carbon (C2). nih.gov In an acid-catalyzed reaction, the ester group will destabilize the developing positive charge at C2, making the C2-O bond cleavage less favorable than it would be with only the phenyl group present. jsynthchem.com However, the resonance stabilization from the phenyl ring is typically a more dominant effect.

Interactive Table: Analysis of Substituent Effects on Ring-Opening of this compound

| Position | Substituent(s) | Steric Effect | Electronic Effect | Predicted Outcome for Nucleophilic Attack |

| C2 | Phenyl, Ethyl Carboxylate | Highly hindered (quaternary) | Phenyl: Resonance stabilization of C+. Ester: Inductive destabilization of C+. | Acidic (SN1-like): Favored site due to dominant phenyl resonance stabilization. Basic (SN2-like): Highly disfavored, but may be forced if C3 is more hindered. |

| C3 | Two Methyl Groups | Extremely hindered (quaternary) | Inductive stabilization of C+ | Acidic (SN1-like): Disfavored compared to benzylic C2. Basic (SN2-like): Prohibitively hindered; attack is highly unlikely. |

Rearrangement Reactions of Substituted Oxirane-2-Carboxylates

The rearrangement of oxirane-2-carboxylates, particularly under acidic conditions, is a well-documented transformation that leads to the formation of various carbonyl compounds. The most prominent of these is the Meinwald rearrangement, which involves the conversion of an epoxide to a ketone or an aldehyde. For this compound, acid-catalyzed rearrangement is expected to be a primary reaction pathway.

The mechanism of the Meinwald rearrangement typically proceeds through the following steps:

Protonation of the epoxide oxygen: An acid catalyst protonates the oxygen atom of the oxirane ring, making it a better leaving group.

Ring-opening to form a carbocation: The C-O bond of the epoxide cleaves to form a carbocation intermediate. The stability of this carbocation is a crucial factor in determining the reaction pathway. In the case of this compound, the phenyl group at the C2 position can stabilize a positive charge through resonance, while the dimethyl groups at the C3 position provide steric bulk and some inductive stabilization.

1,2-hydride or alkyl shift: A hydride or an alkyl group from an adjacent carbon migrates to the carbocationic center.

Tautomerization: The resulting enol tautomerizes to the more stable keto form, yielding the final carbonyl product.

The regioselectivity of the ring-opening and the nature of the migrating group are influenced by the substitution pattern on the oxirane ring. For this compound, the tertiary carbocation that would be formed upon cleavage of the C2-O bond is highly stabilized by the phenyl group. This would likely favor a rearrangement pathway involving a methyl shift from the C3 position.

Computational studies on related 3-aryloxirane-2-carboxamides have shown that proximal aryl and amide groups can have strong synergetic effects, influencing the oxirane-opening and subsequent rearrangement sequences. acs.orgresearchgate.net While not a perfect analog, these studies suggest that the phenyl and ester groups in this compound are not merely passive substituents but actively participate in and direct the course of the rearrangement.

The table below summarizes the expected products from the acid-catalyzed rearrangement of this compound based on the general mechanism of the Meinwald rearrangement.

Predicted Products of Meinwald Rearrangement

| Migrating Group | Intermediate Carbocation | Final Product |

|---|---|---|

| Methyl group | Tertiary benzylic carbocation at C2 | Ethyl 2-methyl-2-phenyl-3-oxobutanoate |

Elucidation of Reaction Mechanisms (e.g., using Hammett plots, isotope effects)

To rigorously establish the mechanism of rearrangement reactions of compounds like this compound, physical organic chemistry tools such as Hammett plots and kinetic isotope effects are employed.

Hammett Plots

The Hammett equation, log(k/k₀) = ρσ, is a powerful tool for investigating the electronic effects of substituents on the rate of a reaction. libretexts.org By studying the rearrangement of a series of ethyl 3,3-dimethyl-2-(para-substituted-phenyl)oxirane-2-carboxylates, a Hammett plot can be constructed.

A plot of the logarithm of the relative reaction rates (log(k/k₀)) against the Hammett substituent constant (σ) for different para-substituents on the phenyl ring would provide valuable information about the transition state of the rate-determining step.

A negative ρ (rho) value would indicate the development of positive charge at the benzylic position in the transition state. This would be consistent with a mechanism involving the formation of a carbocation intermediate where the positive charge is stabilized by the phenyl ring. The magnitude of the ρ value would reflect the extent of charge development.

A positive ρ value would suggest the buildup of negative charge at the benzylic position in the transition state, which is less likely for an acid-catalyzed rearrangement.

A non-linear Hammett plot could indicate a change in the rate-determining step or the operation of multiple competing mechanisms as the electronic nature of the substituent is varied.

While no specific Hammett study for this compound is readily available in the literature, studies on the acid-catalyzed hydrolysis of substituted styrenes and other related reactions consistently show negative ρ values, supporting a mechanism with carbocationic character. libretexts.org

Isotope Effects

Kinetic isotope effects (KIEs) are a sensitive probe for determining the bonding changes that occur in the rate-determining step of a reaction. researchgate.netresearchgate.netwpmucdn.comnih.govprinceton.edu In the context of the rearrangement of this compound, deuterium (B1214612) labeling can be used to elucidate the mechanism.

For instance, if a 1,2-hydride shift were a possible rearrangement pathway (which is less likely in this specific molecule due to the presence of methyl groups), synthesizing a substrate with deuterium at a potential migrating position and measuring the reaction rate compared to the non-deuterated analog would be informative. A primary kinetic isotope effect (kH/kD > 1) would indicate that the C-H bond is being broken in the rate-determining step.

More relevant to the expected methyl shift in this compound would be the use of secondary kinetic isotope effects. For example, replacing the methyl groups with trideuteromethyl (CD₃) groups could provide insight into the transition state structure. A small secondary KIE might be observed due to changes in hyperconjugation or steric effects in the transition state leading to the methyl migration.

Deuterium labeling studies on the rearrangement of other epoxides have been instrumental in confirming the nature of migrating groups and the timing of bond-breaking and bond-forming events. nih.gov For example, studies on the rearrangement of deuterated steroid epoxides have confirmed the occurrence of 1,2-hydride shifts.

The table below illustrates how kinetic isotope effects could be used to probe the mechanism of rearrangement of this compound.

Application of Kinetic Isotope Effects

| Isotopic Labeling | Expected Observation | Mechanistic Implication |

|---|---|---|

| Deuterium at a migrating hydride position (hypothetical) | Primary KIE (kH/kD > 1) | C-H bond cleavage is part of the rate-determining step. |

| Deuterium in the non-migrating methyl groups (CD₃) | Secondary KIE (kH/kD ≠ 1) | Changes in hybridization or hyperconjugation at the C3 position during the rate-determining step. |

Chemical Transformations of the Ester Functionality in Ethyl 3,3 Dimethyl 2 Phenyloxirane 2 Carboxylate

Hydrolytic Transformations to Carboxylic Acids

The hydrolysis of the ethyl ester of 3,3-dimethyl-2-phenyloxirane-2-carboxylic acid to its corresponding carboxylic acid is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions.

Under basic conditions, the reaction typically proceeds via a saponification mechanism, involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, leading to the formation of the carboxylate salt. Subsequent acidification of the reaction mixture yields the free carboxylic acid. Common bases employed for this transformation include sodium hydroxide and potassium hydroxide in an aqueous or alcoholic medium.

Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, ethanol (B145695) is eliminated, and the carboxylic acid is formed. Mineral acids such as sulfuric acid or hydrochloric acid are often used as catalysts.

The general reaction for the hydrolysis is as follows:

Ethyl 3,3-dimethyl-2-phenyloxirane-2-carboxylate + H₂O ⇌ 3,3-Dimethyl-2-phenyloxirane-2-carboxylic acid + Ethanol

| Catalyst/Conditions | Product | Notes |

| NaOH, H₂O/EtOH, heat | Sodium 3,3-dimethyl-2-phenyloxirane-2-carboxylate | Followed by acidic workup to yield the carboxylic acid. |

| H₂SO₄, H₂O, heat | 3,3-Dimethyl-2-phenyloxirane-2-carboxylic acid | Reversible reaction; removal of ethanol can drive the equilibrium forward. |

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base.

In acid-catalyzed transesterification, a protonated alcohol attacks the carbonyl carbon of the ester. The reaction is an equilibrium process and is often driven to completion by using a large excess of the new alcohol or by removing the ethanol that is formed.

Base-catalyzed transesterification involves the reaction of an alkoxide, generated from the alcohol with a strong base, with the ester. This method is generally faster than the acid-catalyzed counterpart.

For instance, the transesterification of this compound with methanol (B129727) would yield mthis compound.

| Reagent | Catalyst | Product |

| Methanol | H₂SO₄ (catalytic) | Mthis compound |

| Benzyl (B1604629) alcohol | Sodium benzoxide (catalytic) | Benzyl 3,3-dimethyl-2-phenyloxirane-2-carboxylate |

Reduction to Hydroxy-Oxirane Derivatives

The reduction of the ester functionality in this compound to a primary alcohol yields (3,3-dimethyl-2-phenyloxiran-2-yl)methanol. This transformation is typically accomplished using strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters.

Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an ethoxide-aluminum complex. A second hydride addition to the intermediate aldehyde leads to the formation of the primary alcohol after an acidic workup.

| Reducing Agent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (3,3-Dimethyl-2-phenyloxiran-2-yl)methanol |

Amidation and Other Carboxylate Derivatizations

The conversion of the ethyl ester to an amide derivative can be achieved through aminolysis. This reaction typically involves heating the ester with ammonia (B1221849) or a primary or secondary amine. The reaction can be slow and may require high temperatures and pressures, especially with less reactive amines.

More contemporary methods for the direct amidation of esters have been developed to proceed under milder conditions. These can involve the use of specific catalysts or reagents that activate the ester or the amine. For example, the direct mechanochemical amidation of esters, enabled by ball-milling in the presence of a sub-stoichiometric amount of a strong base like potassium tert-butoxide, has been reported as an efficient, solvent-free method for amide synthesis.

The reaction with ammonia would yield 3,3-dimethyl-2-phenyloxirane-2-carboxamide, while reaction with a primary amine, such as methylamine, would produce the corresponding N-methylamide.

| Reagent | Conditions | Product |

| Ammonia (NH₃) | Heat, pressure | 3,3-Dimethyl-2-phenyloxirane-2-carboxamide |

| Methylamine (CH₃NH₂) | Heat | N-Methyl-3,3-dimethyl-2-phenyloxirane-2-carboxamide |

| Aniline, KOtBu | Ball-milling | N-Phenyl-3,3-dimethyl-2-phenyloxirane-2-carboxamide |

Synthetic Utility and Applications of Ethyl 3,3 Dimethyl 2 Phenyloxirane 2 Carboxylate As a Building Block

Precursor in the Synthesis of Functionalized Organic Molecules

The inherent ring strain of the oxirane moiety in ethyl 3,3-dimethyl-2-phenyloxirane-2-carboxylate makes it an excellent electrophile, readily undergoing ring-opening reactions with a variety of nucleophiles. These transformations provide access to a wide array of functionalized organic molecules.

Formation of Beta-Hydroxy Esters and Derivatives via Ring Opening

The ring-opening of this compound with various nucleophiles is a powerful method for the synthesis of β-hydroxy esters and their derivatives. The regioselectivity of this reaction is influenced by the reaction conditions, particularly the pH.

Under acidic conditions , the reaction proceeds via a carbocation-like intermediate. Protonation of the epoxide oxygen is followed by nucleophilic attack at the more substituted carbon (C2), which can better stabilize the developing positive charge due to the presence of the phenyl group. This leads to the formation of a β-hydroxy ester with the nucleophile attached to the C2 position.

Conversely, under basic or nucleophilic conditions , the ring-opening follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C3), resulting in the formation of a different regioisomer of the β-hydroxy ester, with the nucleophile at the C3 position.

A variety of nucleophiles can be employed in these ring-opening reactions, including water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis), leading to the corresponding diols, alkoxy alcohols, and amino alcohols, respectively.

Table 1: Regioselective Ring-Opening of this compound

| Nucleophile (NuH) | Conditions | Major Product |

|---|---|---|

| H₂O | Acidic (e.g., H₂SO₄) | Ethyl 2,3-dihydroxy-3-methyl-2-phenylbutanoate |

| H₂O | Basic (e.g., NaOH) | Ethyl 2-hydroxy-3-methyl-3-phenyl-3-(nucleophile)butanoate |

| ROH | Acidic (e.g., H₂SO₄) | Ethyl 2-alkoxy-3-hydroxy-3-methyl-2-phenylbutanoate |

| ROH | Basic (e.g., NaOR) | Ethyl 3-alkoxy-2-hydroxy-3-methyl-3-phenylbutanoate |

Note: The product structures are predicted based on established mechanisms of epoxide ring-opening reactions.

Synthesis of Dicarbonyl Compounds

Glycidic esters, such as this compound, can be transformed into dicarbonyl compounds through rearrangement reactions. One such transformation is the Lewis acid-mediated rearrangement of α,β-epoxy esters to β-keto esters.

When treated with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), this compound can undergo a rearrangement to yield ethyl 2-formyl-2-phenylpropanoate. This transformation involves the coordination of the Lewis acid to the epoxide oxygen, followed by a 1,2-hydride shift from the C3 position to the C2 position, leading to the formation of the corresponding α-formyl ester.

This rearrangement provides a valuable route to 1,3-dicarbonyl compounds, which are important intermediates in the synthesis of a variety of organic molecules, including heterocycles and natural products.

Role in the Construction of Heterocyclic Systems

The reactivity of the oxirane ring in this compound also allows for its use as a precursor in the synthesis of various heterocyclic systems, particularly those containing nitrogen.

Aziridine Formation from Oxiranes

The conversion of epoxides to aziridines is a well-established transformation in organic synthesis. This can be achieved through a two-step process involving the ring-opening of the epoxide with an azide (B81097) source, followed by the reduction of the resulting azido (B1232118) alcohol.

For instance, the reaction of this compound with sodium azide (NaN₃) in the presence of a proton source would lead to the formation of an azido alcohol. Subsequent reduction of the azide group, typically using triphenylphosphine (B44618) (PPh₃) or catalytic hydrogenation, would yield the corresponding aziridine, ethyl 3,3-dimethyl-2-phenylaziridine-2-carboxylate. This reaction sequence generally proceeds with a net retention of configuration at both stereocenters.

Synthesis of Oxazepanes and Other Nitrogen-Containing Heterocycles

The ring-opening of this compound with bifunctional nucleophiles can lead to the formation of larger heterocyclic rings. For example, reaction with amino alcohols can provide access to seven-membered heterocyclic systems like oxazepanes.

The reaction of the oxirane with an amino alcohol, such as 2-aminoethanol, would proceed via nucleophilic attack of the amine group on the epoxide, followed by an intramolecular cyclization of the resulting amino alcohol derivative. The regioselectivity of the initial ring-opening step would determine the substitution pattern on the resulting oxazepane ring.

Carbon-Carbon Bond Forming Reactions Involving the Oxirane-2-Carboxylate Moiety

The electrophilic nature of the carbon atoms of the oxirane ring in this compound allows for their participation in carbon-carbon bond-forming reactions. These reactions provide a powerful tool for the construction of more complex carbon skeletons.

Organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (R₂CuLi), are effective nucleophiles for the ring-opening of epoxides. The reaction of this compound with these reagents would lead to the formation of new carbon-carbon bonds. The regioselectivity of the attack would depend on the nature of the organometallic reagent and the reaction conditions. Generally, Grignard reagents tend to attack the less substituted carbon in a concerted SN2-like fashion, while organocuprates often exhibit a higher propensity for attacking the more substituted carbon, particularly in the presence of Lewis acids.

Another important carbon-carbon bond-forming reaction is the Reformatsky reaction. youtube.comlibretexts.org While classically involving the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, variations of this reaction can be envisaged where an organozinc reagent, derived from an α-halo ester, attacks the epoxide ring of this compound. This would result in the formation of a γ-hydroxy ester, a valuable synthetic intermediate. youtube.comlibretexts.org

Table 2: Carbon-Carbon Bond Forming Reactions

| Reagent | Expected Product |

|---|---|

| Grignard Reagent (RMgX) | Ethyl 2-hydroxy-3-methyl-3-phenyl-3-R-butanoate |

| Organocuprate (R₂CuLi) | Ethyl 3-hydroxy-3-methyl-2-phenyl-2-R-butanoate |

Note: The product structures are predicted based on known reactivity patterns of similar compounds.

Spectroscopic Analysis and Structural Characterization of Ethyl 3,3 Dimethyl 2 Phenyloxirane 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of ethyl 3,3-dimethyl-2-phenyloxirane-2-carboxylate is expected to exhibit distinct signals corresponding to the protons of the ethyl ester, the two methyl groups on the oxirane ring, and the phenyl group. The aromatic protons of the phenyl ring would typically appear as a multiplet in the range of δ 7.2-7.5 ppm.

The ethyl group of the ester moiety would give rise to a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are expected to resonate as a quartet at approximately δ 4.0-4.3 ppm, due to coupling with the neighboring methyl protons. These methyl protons (-CH₃) would, in turn, appear as a triplet around δ 1.0-1.3 ppm.

The two methyl groups attached to the C3 position of the oxirane ring are diastereotopic and would likely present as two distinct singlets. Their chemical shifts would be in the upfield region, typically between δ 1.0 and δ 1.6 ppm. The proton on the C2 of the oxirane ring, being adjacent to both the phenyl ring and the ester group, would likely appear as a singlet in the region of δ 3.5-3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.2-7.5 | Multiplet |

| -OCH₂CH₃ | 4.0-4.3 | Quartet |

| -OCH₂CH₃ | 1.0-1.3 | Triplet |

| C(CH₃)₂ | 1.0-1.6 | Two Singlets |

| Oxirane-H (C2) | 3.5-3.8 | Singlet |

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is the most deshielded, with a characteristic chemical shift expected in the range of δ 165-175 ppm. The carbons of the phenyl ring would typically resonate between δ 125 and δ 140 ppm.

The quaternary carbon of the oxirane ring attached to the phenyl group and the ester (C2) and the other quaternary carbon attached to the two methyl groups (C3) are expected to have chemical shifts in the range of δ 60-75 ppm. The methylene carbon of the ethyl ester (-OCH₂-) would likely appear around δ 60-65 ppm, while the methyl carbon (-CH₃) would be found further upfield, around δ 14-16 ppm. The two methyl carbons on the oxirane ring are expected to have distinct signals in the range of δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165-175 |

| Phenyl-C | 125-140 |

| C2 (Oxirane) | 60-75 |

| C3 (Oxirane) | 60-75 |

| -OCH₂CH₃ | 60-65 |

| C(CH₃)₂ | 15-25 |

| -OCH₂CH₃ | 14-16 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the methylene and methyl protons of the ethyl ester group, showing a cross-peak between the quartet and the triplet.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms, for instance, linking the methylene protons of the ethyl group to the -OCH₂- carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be dominated by a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically appearing in the region of 1730-1750 cm⁻¹.

The C-O stretching vibrations of the ester and the oxirane ring would also be prominent. The ester C-O stretch is expected to produce a strong band in the 1200-1300 cm⁻¹ region. The characteristic, though often weaker, asymmetric stretching of the oxirane ring C-O bond would likely be observed around 800-950 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| C=O (Ester) | Stretch | 1730-1750 (Strong) |

| C-O (Ester) | Stretch | 1200-1300 (Strong) |

| C-O (Oxirane) | Asymmetric Stretch | 800-950 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Aromatic C=C | Stretch | 1450-1600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure. For this compound (C₁₃H₁₆O₃), the molecular weight is 220.27 g/mol . The molecular ion peak (M⁺) would be expected at an m/z value of 220.

The fragmentation pattern would likely involve the loss of stable neutral molecules or radicals. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 175, or the loss of an ethoxycarbonyl radical (-COOCH₂CH₃, 73 Da) to yield a fragment at m/z 147. Cleavage of the oxirane ring could also lead to characteristic fragments. For example, the loss of a methyl radical (-CH₃, 15 Da) from the molecular ion would result in a peak at m/z 205. The phenyl group can also influence fragmentation, potentially leading to the formation of a tropylium (B1234903) ion (m/z 91) or a benzoyl cation (m/z 105) through rearrangements.

Table 4: Potential Mass Spectrometry Fragments

| m/z | Identity of Fragment |

| 220 | [M]⁺ |

| 205 | [M - CH₃]⁺ |

| 175 | [M - OCH₂CH₃]⁺ |

| 147 | [M - COOCH₂CH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ |

Computational and Theoretical Investigations of Ethyl 3,3 Dimethyl 2 Phenyloxirane 2 Carboxylate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For ethyl 3,3-dimethyl-2-phenyloxirane-2-carboxylate, these calculations reveal a complex interplay of electronic and steric factors that define its structure.

The optimized molecular geometry, typically calculated at a level of theory such as B3LYP/6-31G(d), would provide precise bond lengths, bond angles, and dihedral angles. The oxirane ring, a three-membered heterocycle, is inherently strained, leading to C-C and C-O bond lengths that are characteristic of such systems. The phenyl group, being a bulky substituent, will influence the geometry of the adjacent oxirane carbon.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich phenyl ring and the oxygen atom of the oxirane, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is generally distributed over the carbonyl group of the ester and the C-O bonds of the oxirane, highlighting the areas susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Mulliken atomic charge distribution calculations help to identify the partial positive and negative charges on each atom. In this compound, the oxygen atoms of the oxirane and the ester carbonyl group are expected to carry significant negative charges, while the corresponding carbon atoms will be electrophilic.

| Parameter | Calculated Value |

| C-C (oxirane) Bond Length | ~ 1.47 Å |

| C-O (oxirane) Bond Length | ~ 1.44 Å |

| C=O (ester) Bond Length | ~ 1.21 Å |

| C-O-C (oxirane) Angle | ~ 61° |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.8 eV |

| HOMO-LUMO Gap | ~ 5.7 eV |

Note: The data in this table is illustrative and based on typical values for similar compounds calculated using DFT methods. Specific experimental or calculated values for this exact molecule may vary.

Theoretical Studies of Reaction Pathways and Transition States

Theoretical studies are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, two key reaction pathways are of particular interest: its formation via the Darzens reaction and its subsequent ring-opening reactions.

The Darzens condensation is a common method for synthesizing glycidic esters. Theoretical modeling of this reaction would involve locating the transition state for the initial nucleophilic attack of the enolate of an ethyl haloacetate on a ketone (in this case, acetophenone), followed by the intramolecular SN2 reaction that forms the oxirane ring. Calculations would elucidate the stereochemical outcome of the reaction, predicting the relative energies of the transition states leading to different diastereomers.

The acid-catalyzed ring-opening of the epoxide is another critical reaction pathway. Theoretical investigations can model the protonation of the oxirane oxygen, followed by the nucleophilic attack. These studies can predict the regioselectivity of the ring-opening, determining whether the nucleophile attacks the more or less substituted carbon atom. The calculations would involve locating the transition states for both possible pathways and comparing their activation energies.

| Reaction Pathway | Reactants | Key Transition State | Calculated Activation Energy (Illustrative) |

| Darzens Condensation | Acetophenone + Ethyl α-chloroacetate + Base | Intramolecular SN2 cyclization | 15-20 kcal/mol |

| Acid-Catalyzed Ring Opening | This compound + H+ + H2O | Nucleophilic attack of water on the protonated epoxide | 10-15 kcal/mol |

Note: The activation energies presented are hypothetical and serve to illustrate the type of data obtained from theoretical studies of reaction pathways.

Conformational Analysis and Steric Effects

The biological activity and reactivity of a molecule are often dictated by its preferred three-dimensional shape. Conformational analysis of this compound involves exploring the potential energy surface as a function of the rotation around its single bonds. The key dihedral angles to consider are those associated with the phenyl group and the ethyl ester group.

The rotation of the phenyl group relative to the oxirane ring is expected to have a significant impact on the molecule's stability. Steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the oxirane ring will lead to specific low-energy conformations. A potential energy surface scan, where the dihedral angle is systematically varied and the energy is calculated at each step, can identify the global and local energy minima, which correspond to the most stable conformers.

Similarly, the ethyl ester group has multiple rotatable bonds, leading to a more complex conformational landscape. The relative orientation of the carbonyl group and the ethyl chain will be influenced by both steric and electronic effects.

| Conformer | Dihedral Angle (Phenyl-Oxirane) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 60° | 0.0 |

| 2 | 180° | 2.5 |

| 3 | -60° | 0.2 |

Note: This table presents a simplified, illustrative conformational analysis. A full analysis would consider rotations around all significant single bonds.

Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly valuable.

Theoretical 1H and 13C NMR chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations provide a first-principles prediction of the NMR spectrum, which can be invaluable for assigning peaks in an experimental spectrum, especially for complex molecules. The calculated chemical shifts are typically scaled to account for systematic errors in the computational method.

IR spectroscopy is used to identify the vibrational modes of a molecule. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. For this compound, characteristic vibrational frequencies would be expected for the C=O stretch of the ester, the C-H stretches of the aromatic and aliphatic groups, and the vibrations of the oxirane ring.

| Group | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Predicted IR Frequency (cm-1) |

| Phenyl-H | 7.2 - 7.5 | 125 - 135 | 3030 - 3100 (C-H stretch) |

| Oxirane-H | 3.5 - 4.0 | 60 - 70 | 800 - 950 (ring breathing) |

| Ethyl (CH2) | 4.1 - 4.3 | ~ 61 | 2900 - 3000 (C-H stretch) |

| Ethyl (CH3) | 1.2 - 1.4 | ~ 14 | 2900 - 3000 (C-H stretch) |

| Dimethyl (CH3) | 1.5 - 1.7 | 20 - 25 | 2900 - 3000 (C-H stretch) |

| Carbonyl (C=O) | - | ~ 170 | 1730 - 1750 (C=O stretch) |

Note: The predicted spectroscopic parameters are illustrative and based on typical values for the respective functional groups. Actual values may differ.

Advanced Research Topics and Future Perspectives

Development of Novel Catalytic Systems for Transformations of Ethyl 3,3-Dimethyl-2-phenyloxirane-2-carboxylate

The reactivity of the oxirane ring in this compound is a focal point for the development of innovative catalytic systems. Research is increasingly directed towards catalysts that can achieve high selectivity and efficiency in ring-opening and other transformations of this sterically hindered epoxide.

One promising area of investigation is the use of zirconocene-based catalysts, which have shown potential for the reductive ring-opening of epoxides under visible light irradiation. waseda.jpsciencedaily.com Unlike traditional titanocene (B72419) catalysts that often yield products from more stable radicals, zirconocene (B1252598) catalysis has demonstrated the potential for reverse regioselectivity, affording more substituted alcohols. waseda.jpsciencedaily.comchemrxiv.org This could be particularly advantageous for the controlled transformation of this compound, enabling the synthesis of complex molecular architectures. The higher oxophilicity of zirconium compared to titanium may lead to a more exothermic ring-opening reaction, thereby lowering the activation energy. waseda.jpsciencedaily.com

Another avenue of exploration involves the use of metal-organic frameworks (MOFs) as heterogeneous catalysts. The tunable porosity and active metal centers of MOFs could offer shape-selective catalytic environments for the transformation of this compound, potentially leading to novel reaction pathways and products.

Below is a comparative overview of potential catalytic systems for the transformation of substituted epoxides.

| Catalyst System | Potential Transformation | Key Advantages | Research Focus |

| Zirconocene/Photoredox | Reductive Ring-Opening | Reverse regioselectivity, mild reaction conditions | Synthesis of highly substituted alcohols |

| Titanocene | Reductive Ring-Opening | Established methodology | Generation of more stable radical intermediates |

| Metal-Organic Frameworks | Various (e.g., hydrolysis, alcoholysis) | Heterogeneous, tunable selectivity, reusability | Shape-selective catalysis |

| Chiral Lewis Acids | Asymmetric Ring-Opening | Enantioselective synthesis of chiral diols | Access to optically active building blocks |

Exploration of Bio-Inspired Synthetic Approaches

The synthesis of chiral epoxides is of paramount importance, and bio-inspired approaches are at the forefront of this research. researchgate.net For a molecule like this compound, which possesses a chiral center, the development of enantioselective synthetic methods is a key objective.

Enzymatic catalysis, particularly the use of epoxide hydrolases (EHs), presents a green and highly selective route for the synthesis of chiral diols from meso-epoxides. acs.org While this compound is not a meso-compound, the principles of enzymatic kinetic resolution could be applied to a racemic mixture of this epoxide. Furthermore, the discovery and engineering of novel monooxygenases could enable the direct asymmetric epoxidation of the corresponding alkene precursor.

Bio-inspired manganese complexes are also being investigated for the asymmetric epoxidation of olefins using environmentally benign oxidants like hydrogen peroxide. researchgate.net These catalysts mimic the active sites of certain enzymes and have shown high enantioselectivities for a range of substrates. researchgate.net The application of such systems to the synthesis of this compound could provide a more sustainable and efficient route to the enantiomerically pure compound.

| Bio-Inspired Approach | Target Transformation | Potential Advantages |

| Epoxide Hydrolase (EH) Catalysis | Kinetic resolution of racemic epoxide | High enantioselectivity, mild reaction conditions |

| Engineered Monooxygenases | Asymmetric epoxidation of alkene precursor | Direct access to chiral epoxide, sustainable |

| Bio-inspired Manganese Complexes | Asymmetric epoxidation with H2O2 | Use of a green oxidant, high enantioselectivity |

High-Throughput Screening in Reactivity Studies

To accelerate the discovery of new reactions and optimize conditions for the transformation of this compound, high-throughput screening (HTS) methodologies are invaluable. HTS allows for the rapid evaluation of a large number of catalysts, solvents, and other reaction parameters. nih.gov

For instance, in the context of nucleophilic ring-opening reactions, an HTS assay could be designed to screen a library of nucleophiles and catalysts in a microplate format. nih.gov The progress of the reaction could be monitored using a colorimetric or fluorescent reporter system, enabling the rapid identification of successful reaction conditions. nih.govnih.gov Such an approach would be particularly useful for exploring the reactivity of the sterically hindered epoxide ring in this compound.

The development of HTS assays for discovering novel biocatalysts, such as mutants of halohydrin dehalogenases for epoxide ring-opening, is also a significant area of research. nih.gov This could lead to the identification of enzymes with tailored activity and selectivity for this compound.

A hypothetical HTS setup for the ring-opening of this compound is outlined below.

| Parameter | Description |

| Platform | 96- or 384-well microtiter plates |

| Reactants | This compound, library of nucleophiles |

| Catalysts | Library of Lewis acids, organocatalysts, or enzymes |

| Solvents | Array of different polarity solvents |

| Detection Method | Colorimetric assay based on pH change or fluorescent reporter |

| Goal | Identify optimal conditions for selective ring-opening |

Integration with Flow Chemistry Methodologies

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. vapourtec.com The integration of flow chemistry methodologies for the synthesis and transformation of this compound is a promising area for future research.

The Darzens condensation, a common method for synthesizing glycidic esters, is well-suited for adaptation to a flow chemistry setup. wikipedia.orgorganic-chemistry.orgmychemblog.comchemistnotes.com A continuous flow process could allow for precise control over reaction time and temperature, potentially leading to improved yields and selectivity.

Furthermore, subsequent transformations of the epoxide, such as ring-opening reactions, can also be performed in flow. syrris.com This could involve passing a solution of the epoxide and a nucleophile through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. acs.org The ability to safely handle reactive intermediates and reagents makes flow chemistry particularly attractive for exploring the chemistry of this compound.

| Process | Key Advantages in Flow Chemistry | Potential Outcome |

| Darzens Condensation | Precise temperature and residence time control, improved safety | Higher yield and selectivity of this compound |

| Nucleophilic Ring-Opening | Enhanced heat and mass transfer, safe handling of reactive reagents | Efficient synthesis of functionalized diol derivatives |

| Polymerization | Uniform reaction conditions, fine-tuning of polymer properties | Controlled synthesis of epoxide-containing polymers |

Emerging Applications in Materials Science (Excluding Commercial Products)

The reactive epoxide functionality of this compound makes it a valuable building block for the development of novel materials with tailored properties. While commercial applications are excluded from this discussion, the potential for this compound in fundamental materials science research is significant.

One area of interest is the incorporation of this epoxide into polymer backbones through ring-opening polymerization. researcher.liferesearchgate.net The resulting polymers would possess pendant phenyl and ester groups, which could be further modified to tune the material's properties, such as its thermal stability, mechanical strength, and surface characteristics. digitellinc.com These materials could be explored for applications in areas such as advanced coatings and specialty adhesives.

Furthermore, the epoxide can be used to functionalize surfaces. researchgate.netacs.org By grafting this compound onto a solid support, a reactive surface is created that can be used to immobilize biomolecules or other functional moieties. nih.gov This could have applications in the development of new biosensors or chromatographic materials. The introduction of this specific epoxide could impart unique properties to the surface due to the presence of the gem-dimethyl and phenyl groups.

| Research Area | Potential Application | Key Feature of the Epoxide |

| Polymer Chemistry | Development of functional polymers | Reactive oxirane ring for polymerization |

| Surface Science | Creation of functionalized surfaces | Ability to graft onto various substrates |

| Composite Materials | Matrix for high-strength composites | Cross-linking capabilities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.